Benzene, 1-[[[(1S)-1-ethynylhexyl]oxy]methyl]-4-methoxy-
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Overview
Description
Benzene, 1-[[[(1S)-1-ethynylhexyl]oxy]methyl]-4-methoxy- is an organic compound with a complex structure that includes a benzene ring substituted with an ethynylhexyl group, an oxy-methyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[[[(1S)-1-ethynylhexyl]oxy]methyl]-4-methoxy- typically involves multiple steps, starting from benzene. The key steps include:
Friedel-Crafts Alkylation: Introduction of the ethynylhexyl group using an alkyl halide and a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Etherification: Formation of the oxy-methyl group through a reaction with a suitable alkylating agent.
Methoxylation: Introduction of the methoxy group using methanol and a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), resulting in the hydrogenation of the ethynyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles such as bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: H₂, Pd/C, elevated pressure and temperature.
Substitution: Br₂, HNO₃, AlCl₃, acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrogenated derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Benzene, 1-[[[(1S)-1-ethynylhexyl]oxy]methyl]-4-methoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-[[[(1S)-1-ethynylhexyl]oxy]methyl]-4-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The ethynylhexyl group may facilitate binding to hydrophobic pockets, while the methoxy group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzene, (1-ethylhexyl)-: Similar structure but lacks the methoxy group.
Benzene, (1-methyl-1-propenyl)-: Contains a different alkyl group and lacks the oxy-methyl substitution.
Uniqueness
Benzene, 1-[[[(1S)-1-ethynylhexyl]oxy]methyl]-4-methoxy- is unique due to the combination of its substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
180977-94-0 |
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Molecular Formula |
C16H22O2 |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
1-methoxy-4-[[(3S)-oct-1-yn-3-yl]oxymethyl]benzene |
InChI |
InChI=1S/C16H22O2/c1-4-6-7-8-15(5-2)18-13-14-9-11-16(17-3)12-10-14/h2,9-12,15H,4,6-8,13H2,1,3H3/t15-/m1/s1 |
InChI Key |
RFNJYLLDMGPEOX-OAHLLOKOSA-N |
Isomeric SMILES |
CCCCC[C@@H](C#C)OCC1=CC=C(C=C1)OC |
Canonical SMILES |
CCCCCC(C#C)OCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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